Cas no 2169745-62-2 (methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate)
methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
- EN300-1459843
- 2169745-62-2
- methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
-
- Inchi: 1S/C13H13BrO2/c1-16-13(15)7-10-4-2-3-9-5-6-11(14)8-12(9)10/h5-8H,2-4H2,1H3/b10-7-
- InChI Key: JIVODSMPFSWFJX-YFHOEESVSA-N
- SMILES: BrC1C=CC2=C(C=1)/C(=C\C(=O)OC)/CCC2
Computed Properties
- Exact Mass: 280.00989g/mol
- Monoisotopic Mass: 280.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459843-50mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-100mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-250mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-500mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-1000mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-2500mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-5000mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-10000mg |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1459843-0.05g |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1459843-0.1g |
methyl 2-[(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
2169745-62-2 | 0.1g |
$640.0 | 2023-06-06 |
methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
Methyl 2-(1Z)-7-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ylideneacetate (CAS No. 2169745-62-2): An Overview
Methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate (CAS No. 2169745-62-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated tetrahydronaphthalene moiety and an acetate ester group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate can be represented as follows: C15H15BrO2. The presence of the bromine atom at the 7-position of the tetrahydronaphthalene ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological properties. The acetate ester group at the 2-position further modulates its solubility and metabolic stability.
Recent studies have highlighted the potential of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate in various therapeutic areas. One notable application is in the development of anticancer agents. Research has shown that compounds with similar structural motifs exhibit potent antiproliferative activity against a range of cancer cell lines. The brominated tetrahydronaphthalene moiety has been identified as a key pharmacophore that contributes to this activity by interacting with specific cellular targets involved in cell cycle regulation and apoptosis.
In addition to its anticancer potential, methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate typically involves a multi-step process that includes the preparation of the brominated tetrahydronaphthalene intermediate and subsequent coupling with an appropriate acetylene derivative. The Z-isomer configuration at the double bond is crucial for achieving the desired biological activity. Advanced synthetic methods such as palladium-catalyzed cross-coupling reactions have been employed to optimize the yield and purity of the final product.
To further understand the biological mechanisms underlying the activity of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate, several in vitro and in vivo studies have been conducted. These studies have revealed that the compound can modulate multiple signaling pathways involved in cell proliferation and inflammation. For instance, it has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, methyl 2-(1Z)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate (CAS No. 2169745-62-2) represents a promising lead compound in the development of novel therapeutic agents for cancer and inflammatory diseases. Its unique structural features and multifaceted biological activities make it an attractive target for further research and development in medicinal chemistry.
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